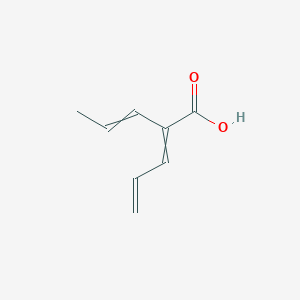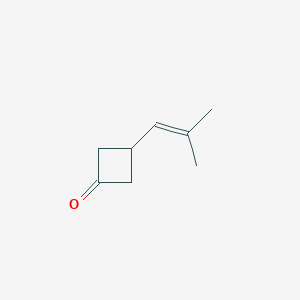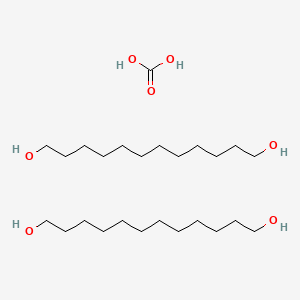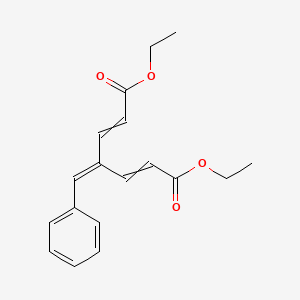![molecular formula C18H15NO3 B14370379 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate CAS No. 90336-46-2](/img/structure/B14370379.png)
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is an organic compound that features a phenyl ring substituted with a but-2-en-1-yloxy group and a cyanobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-[(but-2-en-1-yl)oxy]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate depends on its specific applicationFor example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the but-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
4-[(But-2-en-1-yl)oxy]phenyl benzoate:
Uniqueness
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is unique due to the presence of both the but-2-en-1-yloxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
90336-46-2 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
(4-but-2-enoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C18H15NO3/c1-2-3-12-21-16-8-10-17(11-9-16)22-18(20)15-6-4-14(13-19)5-7-15/h2-11H,12H2,1H3 |
Clave InChI |
XCGWSWLOXQFNAL-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)


![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)



